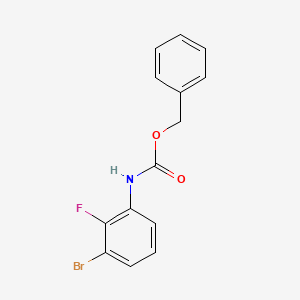

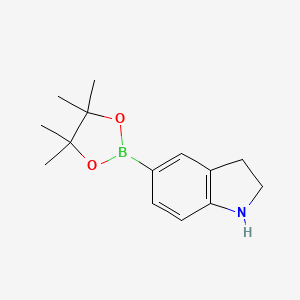

![molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine CAS No. 916258-30-5](/img/structure/B1442820.png)

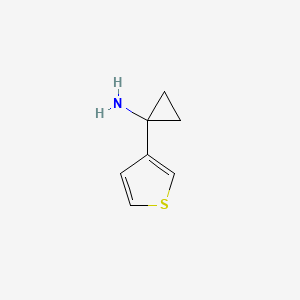

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine

Overview

Description

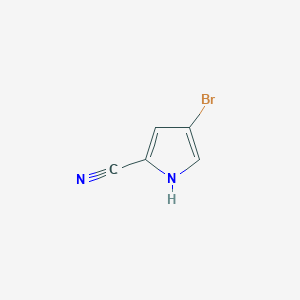

6-Bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . It is also known as 3H-Imidazo pyridine .

Synthesis Analysis

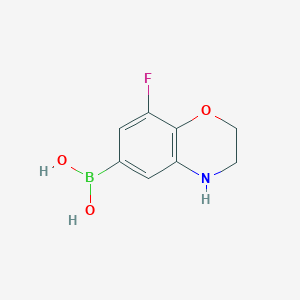

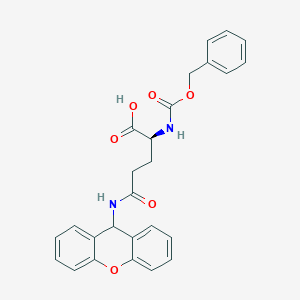

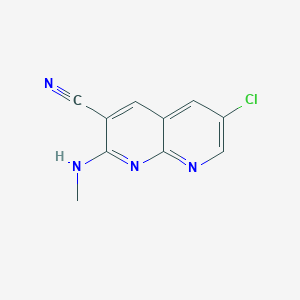

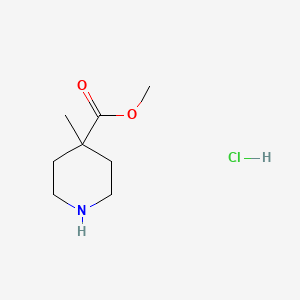

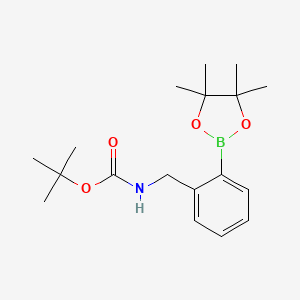

The synthesis of imidazo[4,5-b]pyridines has been described in various studies. A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand . Another study reported the synthesis of cyano- and amidino-substituted imidazo[4,5-b]pyridines using standard methods of organic synthesis .Molecular Structure Analysis

The molecular structures of new compounds were established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The intermediate formed during the elimination of methanol gives the imidazopyridine and the ylide, which reacts with the methanol to give dimethoxymethane .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Applications in Corrosion Inhibition and Material Science

6-Bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine derivatives have been extensively studied for their corrosion inhibition properties. Specifically, certain derivatives have demonstrated high inhibition performance in preventing mild steel corrosion in acidic environments. The performance of these compounds was evaluated using a variety of methods including weight loss measurements, Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches like Density Functional Theory (DFT) and molecular dynamic simulations. These studies highlight the compound's potential as an effective corrosion inhibitor, opening up applications in material protection and preservation (Saady et al., 2021).

Role in Molecular Structure Analysis and Drug Discovery

The compound and its derivatives have also been a subject of interest in the field of molecular structure analysis and drug discovery. For instance, synthesis, structure elucidation, and Hirshfeld surface analysis were performed on novel 6-bromo-imidazo[4,5-b]pyridine derivatives, offering insights into their molecular geometry and intermolecular interactions. Such comprehensive structural analyses are instrumental in drug design and discovery, particularly for understanding the interaction of these compounds with biological targets like tyrosyl-tRNA synthetase in S. aureus, as identified through molecular docking studies (Jabri et al., 2023).

Antiproliferative and Anticancer Potential

The antiproliferative activity of certain this compound derivatives against human cancer cell lines has been documented, with some compounds showing promising cytotoxic activity. This highlights the potential therapeutic applications of these compounds in oncology, meriting further investigation to fully understand their mechanism of action and to develop them into viable cancer treatments (Liszkiewicz et al., 2007).

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit antimicrobial properties .

Mode of Action

It has been observed that certain molecules of this class can form π–π bonds with specific amino acids in their target proteins .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been associated with the inhibition of certain enzymes, potentially affecting various biochemical pathways .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with antimicrobial activity .

Future Directions

The future directions of research on imidazo[4,5-b]pyridine derivatives could involve exploring their potential therapeutic significance further, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .

Biochemical Analysis

Biochemical Properties

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of this compound can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound can also affect its stability and activity within the cell .

Properties

IUPAC Name |

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTJUZOGRRRITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)